Quizalofop-P

Übersicht

Beschreibung

Quizalofop-P is a type of herbicide used in the agricultural industry to control weeds. It is a selective post-emergence herbicide, meaning that it is applied to weeds that have already emerged from the ground. This compound is a member of the aryloxyphenoxypropionate family of herbicides. It is a widely used herbicide in the United States and is used to control a wide variety of weeds, including grasses, sedges, and broadleaf weeds.

Wissenschaftliche Forschungsanwendungen

Auswirkungen auf die mikrobielle Biomasse und Enzymaktivität im Boden

Quizalofop-P-ethyl wurde auf seine Auswirkungen auf Bodensysteme, insbesondere im Erdnussanbau, untersucht. Untersuchungen zeigen, dass das Herbizid bei empfohlenen Dosierungen die mikrobielle Aktivität im Boden nicht beeinträchtigt. Jedoch können höhere Konzentrationen den mikrobiellen Biomassekohlenstoff und Enzymaktivitäten wie Dehydrogenase und saure Phosphatase vorübergehend beeinflussen .

Herbizid-Drift-Schäden an Mais

Eine experimentelle Studie konzentrierte sich auf die Drift-Schäden von this compound-ethyl an Maispflanzen. Es wurde festgestellt, dass bestimmte Drift-Ablagerungsraten keine Schäden verursachen, während höhere Raten zu einer milden bis starken Hemmung des Pflanzenwachstums führen können. Diese Forschung ist entscheidend für das Verständnis sicherer Anwendungspraktiken, um die Umweltverschmutzung zu minimieren .

Sequentielle Anwendungen bei ACCase-resistentem Reis

Die Wirksamkeit sequentieller Anwendungen von this compound-ethyl und anderen Herbiziden zur Bekämpfung von ACCase-resistentem Reis wurde untersucht. Die Studien helfen bei der Bestimmung des geeigneten Anwendungszeitpunkts und der Dosierung, um den Unkrautbefall effektiv zu kontrollieren .

Abbau- und Abbauraten

Untersuchungen wurden auch zum Abbau von this compound-ethyl im Boden durchgeführt, der bei höheren Applikationsraten einer bi-exponentiellen Geschwindigkeitskinetik folgt. Diese Informationen sind entscheidend für die Bewertung der Umweltsicherheit und die Bestimmung der Persistenz des Herbizids in landwirtschaftlichen Umgebungen .

Auswirkungen auf den Stickstoffgehalt im Boden

Die Anwendung von this compound-ethyl wurde beobachtet, um den Gehalt an Ammonium (NH₄⁺) und Nitrat (NO₃⁻) im Boden zunächst und nach 30 Tagen zu erhöhen. Diese Veränderungen des Stickstoffgehalts im Boden können die Nährstoffmanagementstrategien für Pflanzen beeinflussen .

Einfluss auf die Urease-Aktivität

Die Auswirkungen des Herbizids auf die Urease-Aktivität im Boden wurden festgestellt. Nach einer anfänglichen Hemmung kehrte die Urease-Aktivität nach 30 Tagen auf das Kontrollniveau zurück, was darauf hindeutet, dass die Auswirkungen des Herbizids vorübergehend sind .

Modulation der Phosphatase-Aktivität

Die Anwendung von this compound-ethyl führte zu einer Hemmung der sauren Phosphatase-Aktivität, während die alkalische Phosphatase-Aktivität schwankte. Dies deutet darauf hin, dass das Herbizid möglicherweise eine direkte Rolle bei der Veränderung der Enzymaktivitäten im Boden spielt, die für den Nährstoffkreislauf entscheidend sind .

Bekämpfung von Grasunkräutern in landwirtschaftlichen Kulturen

Die Wirksamkeit von this compound-ethyl zur Bekämpfung von Grasunkräutern in verschiedenen Kulturen wurde umfassend erforscht. Es ist besonders wirksam gegen einjährige und mehrjährige Grasunkräuter und bietet Landwirten ein Werkzeug für das integrierte Unkrautmanagement .

Wirkmechanismus

Target of Action

Quizalofop-P, also known as this compound-ethyl, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid synthesis, catalyzing the first committed step of this process . This enzyme is found in the grass family (gramineous) plants, and this compound selectively inhibits the ACCase from these plants .

Mode of Action

This compound-ethyl is hydrolyzed in the plant to this compound, the acid form of this compound-ethyl . This compound acts as an inhibitor of fatty acid synthesis through ACCase inhibition . As a systemic herbicide, it is absorbed through the treated foliage and reaches the meristem tissue within 24 hours, stopping the growth of weeds by inhibiting ACCase in the meristem tissue .

Biochemical Pathways

The inhibition of ACCase by this compound disrupts the synthesis of fatty acids, which are essential components of phospholipids used in building new membranes required for cell growth . This disruption affects the normal functioning of the plant, leading to growth cessation, particularly in young and actively growing tissues .

Pharmacokinetics

It is known that this compound-ethyl is hydrolyzed in the plant to form this compound , suggesting that it undergoes metabolic transformations within the plant

Result of Action

The primary result of this compound’s action is the inhibition of weed growth. By inhibiting ACCase, this compound disrupts fatty acid synthesis, leading to growth cessation in weeds . Over time, this results in leaf chlorosis and eventually necrosis . It’s important to note that this compound-ethyl selectively controls only grass weeds from other plants .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, herbicide drift during spraying may lead to environmental contamination and damage to non-target plants . This compound-ethyl is known for its excellent crop selectivity and can be sprayed over the top of weeds and crops without causing harm to non-target plants

Safety and Hazards

Zukünftige Richtungen

The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance Quizalofop-P-ethyl . The EFSA based its assessment on several reports and concluded that no residues are expected in rotational crops if this compound-ethyl is applied according to the intended good agricultural practice .

Biochemische Analyse

Biochemical Properties

Quizalofop-P plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants . This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds. This compound interacts with various biomolecules, including enzymes and proteins, to exert its herbicidal effects. The interaction with ACCase is particularly significant, as it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting ACCase, leading to a disruption in fatty acid biosynthesis . This disruption affects cell membrane integrity and function, ultimately causing cell death in the targeted grass weeds. Additionally, this compound influences cell signaling pathways and gene expression related to fatty acid metabolism, further contributing to its herbicidal effects . The compound’s impact on cellular metabolism is evident in its ability to inhibit the growth and proliferation of grass weed cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ACCase enzyme, inhibiting its activity and preventing the synthesis of fatty acids . This inhibition occurs through the interaction of this compound with the enzyme’s active site, blocking the conversion of acetyl-CoA to malonyl-CoA . The binding interactions with ACCase result in enzyme inhibition, leading to a cascade of effects that disrupt fatty acid biosynthesis and ultimately cause cell death in the targeted grass weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function . This compound is rapidly absorbed and translocated within the plant, with its herbicidal effects becoming evident within a few days of application . Over time, the compound undergoes degradation, resulting in the formation of metabolites such as quizalofop acid . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of fatty acid biosynthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound effectively inhibits grass weed growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver toxicity and reproductive toxicity . Threshold effects have been observed, with higher doses leading to more pronounced adverse effects on animal health .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis . The compound inhibits ACCase, preventing the conversion of acetyl-CoA to malonyl-CoA and disrupting the production of fatty acids . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in fatty acid synthesis and accumulation of acetyl-CoA . This compound also interacts with enzymes and cofactors involved in fatty acid metabolism, further contributing to its herbicidal effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the plant’s vascular system . The compound is absorbed from the leaf surface and translocated via the xylem and phloem to the root system and meristematic tissues . This transport allows this compound to accumulate in the target sites, where it exerts its herbicidal effects by inhibiting fatty acid biosynthesis . The compound’s distribution within the plant is essential for its systemic action and effectiveness in controlling grass weeds .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where ACCase is located . The compound’s targeting signals and post-translational modifications direct it to the chloroplasts, allowing it to interact with ACCase and inhibit fatty acid biosynthesis . This localization is crucial for this compound’s herbicidal activity, as it ensures that the compound reaches the site of action and effectively disrupts fatty acid production .

Eigenschaften

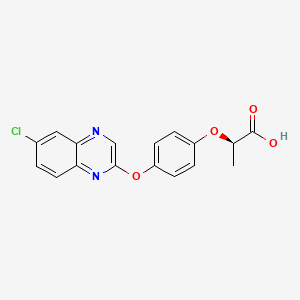

IUPAC Name |

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041387 | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94051-08-8 | |

| Record name | Quizalofop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94051-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P [ISO Provisional] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094051088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZALOFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE95U4A594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

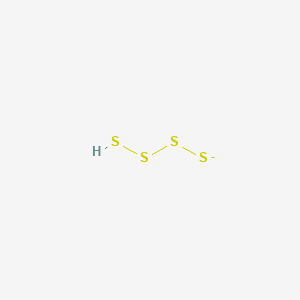

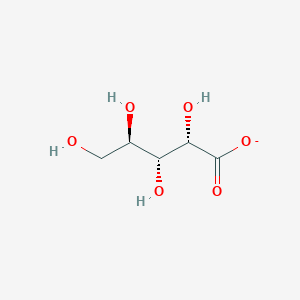

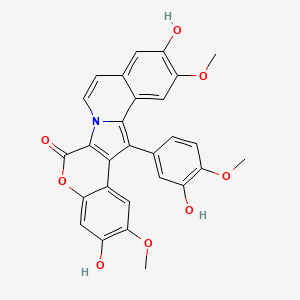

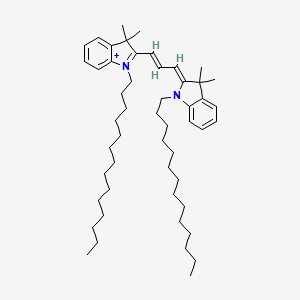

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)